5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one
Description
5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is a tricyclic heterocyclic compound featuring fused indole and benzothiazepine moieties. Its rigid, planar structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Notably, derivatives of this core have been designed as conformationally constrained analogues of the HIV-1 reverse transcriptase inhibitor L-737,126, aiming to enhance binding affinity and metabolic stability . The synthesis typically involves annulation reactions, such as copper-catalyzed coupling (e.g., using CuI and Cs₂CO₃ in DMF) to construct the thiazepine ring .
Properties
CAS No. |
206256-16-8 |
|---|---|
Molecular Formula |
C15H10N2OS |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H10N2OS/c18-15-13-14(9-5-1-2-6-10(9)16-13)19-12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18) |
InChI Key |
WJPXHDCEVKMDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one typically involves multi-step protocols starting from readily available precursors such as isatin or substituted isatins. The key steps often include cyclization reactions to form the indole and benzothiazepine rings .
Industrial Production Methods:
Chemical Reactions Analysis
Cyclization of Ethyl Indole-2-Carboxylates
Ethyl indole-2-carboxylates react with aryldisulphides in the presence of sodium hydride to form ethyl 3-arylthioindole-2-carboxylates. Subsequent intramolecular cyclization with 2-hydroxypyridine under thermal conditions (180°C, in vacuo) yields the tetracyclic indolobenzothiazepine framework .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | Sodium hydride, 2-hydroxypyridine, 180°C, in vacuo | Tetracyclic 5H-indolo[3,2-b] benzothiazepin-6(7H)-ones |
Hydrolysis of Esters to Acids
Ethyl esters (e.g., ester 5b) undergo alkaline hydrolysis with KOH in ethanol/THF mixtures to form 3-arylthioindole-2-carboxylic acids. Acid workup (1 M HCl) isolates the acid .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | KOH, ethanol, THF, RT overnight; acid workup | 3-Arylthioindole-2-carboxylic acids |
Cyclization of Acids Using EDCI-DMAP
Acids react with EDCI-DMAP (a carbodiimide coupling agent) to facilitate intramolecular cyclization, forming the tetracyclic framework .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization via EDCI-DMAP | EDCI, DMAP, RT | Tetracyclic 5H-indolo[3,2-b] benzothiazepin-6(7H)-ones |
Oxidation of Sulphides to Sulphones
Cyclic sulphides are oxidized to sulphones using hydrogen peroxide (30%) or m-chloroperbenzoic acid (m-CPBA ) at elevated temperatures (80°C) .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Hydrogen peroxide (30%) or m-CPBA, 80°C overnight | 12,12-Dioxo derivatives |
Intramolecular Cyclization
The cyclization step involves the formation of a seven-membered ring fused to an indole moiety. Sodium hydride facilitates deprotonation, while 2-hydroxypyridine acts as a catalyst to promote ring closure .
Hydrolysis and Acid Workup
Alkaline hydrolysis cleaves the ester group, yielding carboxylic acids. Subsequent acid treatment ensures protonation of the deprotonated acid, stabilizing the product .
EDCI-DMAP-Mediated Cyclization
EDCI (N-Ethyl-N’-(dimethylaminopropyl)carbodiimide) activates the carboxylic acid, forming an active intermediate. DMAP (4-dimethylaminopyridine) enhances nucleophilic attack, enabling intramolecular cyclization .
Reaction Optimization
-
Yield : Hydrolysis of ester 5b to acid 6b achieved a 98% yield under optimized conditions .
-
Selectivity : Oxidation with hydrogen peroxide ensures selective conversion of sulphides to sulphones without over-oxidation .
-
Purity : Crude products were purified via column chromatography (e.g., silica gel/alumina) to achieve high purity .
Comparative Analysis of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Advantage |
|---|---|---|---|
| Cyclization | Sodium hydride, 2-hydroxypyridine | 180°C, in vacuo | Efficient ring closure |
| Hydrolysis | KOH, ethanol, THF | RT overnight; acid workup | High-yielding ester-to-acid conversion |
| EDCI-DMAP Cyclization | EDCI, DMAP | RT | Facilitates intramolecular coupling |
| Oxidation | Hydrogen peroxide/m-CPBA | 80°C overnight | Selective sulphide-to-sulphone conversion |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. Such properties make it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies suggest that 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a therapeutic strategy for conditions like Alzheimer's disease.
Case Study 1: Anticancer Research
In a study published in Medicinal Chemistry, researchers synthesized several derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one and evaluated their anticancer activity against breast cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range and was found to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Evaluation
A series of analogs were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of existing antibiotics, suggesting potential for development as new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs. |
| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities. |
| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research. |
The unique combination of indole and benzothiazepine functionalities in 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one leads to distinct biological activities not observed in simpler analogs.
Mechanism of Action
The mechanism of action of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
9-Bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
- Structure : Replaces the thiazepine sulfur with a carbon atom, forming a benzazepine core.
- Properties : The bromo substituent at position 9 enhances electrophilicity but reduces solubility in polar solvents due to increased hydrophobicity .
7-Chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Dimdazenil)
- Structure : A benzodiazepine derivative with an oxadiazole side chain.
- Properties: The dimethylamino group improves solubility, while the oxadiazole contributes to π-π stacking interactions.
- Applications : Functions as a central nervous system (CNS) agent, contrasting with the antiviral focus of the target compound .
Compounds with Related Sulfur-Containing Cores
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Structure : Contains a benzodithiazine core with sulfone (-SO₂) groups.
- Properties : IR spectra (1340, 1160 cm⁻¹) confirm sulfone vibrations, indicating strong electron-withdrawing effects. The hydroxybenzylidene group enables hydrogen bonding .
- Synthesis : Prepared via condensation of 2-hydroxybenzaldehyde with hydrazine derivatives .
CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine)
Fused Heteroacenes with Anti-Aromatic Cores
Benzo[f]benzo[5,6]indolo[3,2-b]indole
Comparative Analysis Table
Key Research Findings
- Bioactivity : The target compound's constrained benzothiazepine core enhances binding to HIV-1 reverse transcriptase compared to flexible analogues like L-737,126 .
- Synthetic Flexibility : Copper-catalyzed methods (shared with CzBBIT synthesis) are efficient for sulfur-containing heterocycles but may require optimization for solubility .
- Solubility vs. Activity: While bromo-substituted benzazepines face solubility issues , the dimethylamino group in Dimdazenil demonstrates how side-chain modifications address this challenge .
Biological Activity
5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is a complex organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique tetracyclic structure that combines features of indole and benzothiazepine, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is with a molecular weight of approximately 266.32 g/mol. The compound's structure allows for various chemical reactions typical for heterocycles, which can be exploited in drug development.
Pharmacological Activities
Research has demonstrated that derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one exhibit significant biological activities:
- Antimicrobial Activity : Studies indicate that this compound can serve as a lead for developing new antimicrobial agents. Its structural characteristics enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
- Antidiabetic Effects : Recent research has highlighted the antidiabetic potential of related benzothiazepine derivatives. For instance, compounds derived from this class have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active derivatives demonstrated IC50 values significantly lower than those of standard drugs like acarbose .
- Anticancer Properties : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have focused on the biological activities of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one and its derivatives:
-
Antidiabetic Activity : A series of derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value of 2.62 ± 0.30 μM compared to acarbose's IC50 of 37.38 ± 1.37 μM .
Compound IC50 (μM) Activity Level 2B 2.62 High 3B 3.63 Moderate Acarbose 37.38 Standard - Antimicrobial Studies : Various derivatives have been tested against a range of bacterial strains, showing significant activity that supports their potential use in treating infections caused by multi-drug resistant bacteria.
- Mechanistic Studies : Molecular docking studies have been conducted to understand the binding affinities of these compounds with their biological targets, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
